Intermedin B

Description

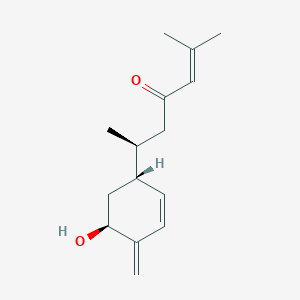

Structure

3D Structure

Properties

IUPAC Name |

(6S)-6-[(1R,5S)-5-hydroxy-4-methylidenecyclohex-2-en-1-yl]-2-methylhept-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10(2)7-14(16)8-12(4)13-6-5-11(3)15(17)9-13/h5-7,12-13,15,17H,3,8-9H2,1-2,4H3/t12-,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJSCQFALQJUCS-GUTXKFCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CC(C(=C)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)C=C(C)C)[C@H]1C[C@@H](C(=C)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Potential of Intermedin B in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation and oxidative stress are key pathological drivers in the progression of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1] Emerging research has identified Intermedin B, a diarylheptanoid isolated from the rhizomes of Curcuma longa L. (turmeric), as a promising neuroprotective agent.[2] In vitro studies have demonstrated its potent anti-neuroinflammatory and antioxidant effects.[2][3] This technical guide provides a comprehensive overview of the current understanding of Intermedin B's mechanism of action, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways. While the current data is derived from in vitro studies, it lays a crucial foundation for further preclinical and clinical development of Intermedin B as a potential therapeutic for neurodegenerative disorders.

Introduction to Intermedin B

Intermedin B is a diarylheptanoid, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane structure.[4] It is one of several non-curcuminoid compounds isolated from Curcuma longa.[2] While curcumin, the most well-known compound from turmeric, has been extensively studied for its neuroprotective properties, other constituents like Intermedin B are now emerging as potent bioactive molecules in their own right.[2][3] Initial studies highlight Intermedin B's superior antioxidant and anti-inflammatory effects in hippocampal and microglial cells, respectively, when compared to other isolated compounds from C. longa.[2]

Mechanism of Action: Dual Inhibition of Inflammation and Oxidative Stress

The primary neuroprotective mechanism of Intermedin B identified to date is its ability to suppress two critical pathways implicated in neurodegeneration: the NF-κB inflammatory signaling cascade and the production of reactive oxygen species (ROS).[2][3]

Anti-Neuroinflammatory Effects via NF-κB Inhibition

In the central nervous system, microglia are the resident immune cells that, when over-activated, contribute to a chronic inflammatory state by releasing pro-inflammatory mediators.[5] This process is largely regulated by the transcription factor NF-κB.[3] In vitro studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells have shown that Intermedin B exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6]

Specifically, Intermedin B has been shown to:

-

Inhibit the nuclear translocation of the NF-κB p65 subunit and IκBα.[2][6]

-

Suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of inflammatory mediators.[6]

-

Reduce the production of pro-inflammatory cytokines and molecules, including prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7]

Neuroprotective Effects through ROS Scavenging

Oxidative stress, resulting from an imbalance between the production of ROS and the ability of the cell to detoxify these reactive products, leads to neuronal damage and death.[8] Intermedin B has demonstrated significant antioxidant properties in glutamate-induced HT22 hippocampal cells, a common in vitro model for studying oxidative stress-mediated neuronal cell death.[5][7] The compound effectively inhibits the generation of ROS, thereby protecting neurons from oxidative damage.[7]

Data Presentation

The following tables summarize the quantitative data from in vitro studies on the effects of Intermedin B.

Table 1: Effect of Intermedin B on Pro-Inflammatory Mediators in LPS-Induced BV2 Microglia

| Mediator | Concentration of Intermedin B (µM) | % Inhibition (approx.) |

| PGE2 | 10 | ~25% |

| 20 | ~45% | |

| 40 | ~70% | |

| TNF-α | 10 | ~20% |

| 20 | ~35% | |

| 40 | ~60% | |

| IL-6 | 10 | ~15% |

| 20 | ~30% | |

| 40 | ~55% | |

| Data are estimated from graphical representations in Lee et al., 2023.[7] |

Table 2: Effect of Intermedin B on iNOS and COX-2 Expression in LPS-Induced BV2 Microglia

| Protein | Concentration of Intermedin B (µM) | % Inhibition of Protein Expression (approx.) |

| iNOS | 10 | ~20% |

| 20 | ~50% | |

| 40 | ~80% | |

| COX-2 | 10 | ~10% |

| 20 | ~40% | |

| 40 | ~75% | |

| Data are estimated from graphical representations in Lee et al., 2023.[7] |

Table 3: Neuroprotective Effect of Intermedin B on Glutamate-Induced ROS Production in HT22 Hippocampal Cells

| Treatment | Concentration of Intermedin B (µM) | % Reduction in ROS (approx.) |

| Intermedin B | 10 | ~30% |

| 20 | ~55% | |

| 40 | ~75% | |

| Data are estimated from graphical representations in Lee et al., 2023.[5] |

Signaling Pathways and Experimental Workflows

Intermedin B Signaling Pathway in Microglia

Caption: Intermedin B inhibits the LPS-induced NF-κB signaling pathway in microglia.

Experimental Workflow for Assessing NF-κB Inhibition

Caption: Workflow for Western blot analysis of NF-κB pathway proteins.

Experimental Workflow for Measuring ROS

Caption: Workflow for the DCFH-DA assay to measure intracellular ROS.

Experimental Protocols

The following are generalized protocols for the key experiments cited. For specific details, refer to the original publication by Lee et al. (2023).

Cell Culture and Treatment

-

BV2 Microglia: Maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells are pre-treated with various concentrations of Intermedin B for a specified time (e.g., 1-3 hours) before stimulation with LPS (e.g., 1 µg/mL).[9]

-

HT22 Hippocampal Cells: Cultured under the same conditions as BV2 cells. For ROS induction, cells are pre-treated with Intermedin B followed by the addition of glutamate (e.g., 5-10 mM).[10]

Western Blot for NF-κB Subunits

-

Cell Lysis and Fractionation: After treatment, cells are harvested and subjected to nuclear and cytoplasmic extraction using a commercial kit or a buffer-based protocol.[3] Protein concentrations of each fraction are determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated on a polyacrylamide gel and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-IκBα, and p65. β-actin and PCNA or Lamin B are used as loading controls for the cytoplasmic and nuclear fractions, respectively.[11]

-

Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ).[7]

Measurement of Pro-inflammatory Mediators (ELISA)

-

Sample Collection: After cell treatment, the culture supernatant is collected.

-

ELISA Procedure: The concentrations of PGE2, TNF-α, and IL-6 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.[5]

-

Data Analysis: A standard curve is generated using recombinant standards, and the concentrations of the mediators in the samples are calculated.

Intracellular ROS Assay (DCFH-DA)

-

Cell Seeding: HT22 cells are seeded in a multi-well plate or on coverslips.

-

Treatment: Cells are pre-treated with Intermedin B and then exposed to glutamate.[10]

-

Staining: The cells are washed and then incubated with 2',7'-dichlorofluorescein diacetate (DCFH-DA) solution (e.g., 10 µM) in the dark at 37°C for 20-30 minutes.[10]

-

Measurement: The fluorescence intensity is measured using a fluorescence microscope or a microplate reader at an excitation/emission of ~485/530 nm.[12]

-

Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is quantified.

Future Directions and Considerations for Drug Development

The current body of evidence for the therapeutic potential of Intermedin B in neurodegenerative diseases is based on in vitro studies. To advance this compound towards clinical application, several critical areas need to be addressed:

-

In Vivo Efficacy: Studies in animal models of neurodegenerative diseases (e.g., MPTP model for Parkinson's disease, amyloid-beta infusion models for Alzheimer's disease) are essential to demonstrate in vivo neuroprotective and anti-inflammatory effects.[13][14][15]

-

Pharmacokinetics and Bioavailability: The absorption, distribution, metabolism, and excretion (ADME) profile of Intermedin B needs to be characterized. Like many other diarylheptanoids, including curcumin, Intermedin B may have poor oral bioavailability, which would necessitate the development of novel formulation strategies.[16][17]

-

Safety and Toxicology: Comprehensive safety and toxicology studies are required to determine the therapeutic window and potential off-target effects.

-

Target Identification and Engagement: While the downstream effects on NF-κB and ROS are known, the direct molecular target(s) of Intermedin B remain to be elucidated.

Conclusion

Intermedin B, a diarylheptanoid from Curcuma longa, has emerged as a promising candidate for the development of novel therapeutics for neurodegenerative diseases. Its demonstrated ability to inhibit neuroinflammation and oxidative stress in vitro provides a strong rationale for further investigation. Future research focusing on in vivo efficacy, pharmacokinetics, and safety will be crucial in determining the clinical translatability of this potent natural compound. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of Intermedin B.

References

- 1. Frontiers | Taraxasterol Inhibits LPS-Induced Inflammatory Response in BV2 Microglia Cells by Activating LXRα [frontiersin.org]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Inhibition of IL-6, TNF-alpha, and cyclooxygenase-2 protein expression by prostaglandin E2-induced IL-10 in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and organ distribution of diarylheptanoid phytoestrogens from Curcuma comosa in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Neuroinflammatory and Neuroprotective Effect of Intermedin B Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Activities of Curcumin in Parkinson’s Disease: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Curcumin inhibits LPS-induced neuroinflammation by promoting microglial M2 polarization via TREM2/ TLR4/ NF-κB pathways in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective effect of curcuminoids against inflammation-mediated dopaminergic neurodegeneration in the MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Curcuma longa L. extract and residue prevent Alzheimer's disease in mice by regulating microglia and TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics prediction and drugability assessment of diphenylheptanoids from turmeric (Curcuma longa L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Intermedin B Signaling Pathway in Microglia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway of Intermedin B, a diarylheptanoid isolated from Curcuma longa, in microglia. The information presented herein is based on findings from studies on its anti-neuroinflammatory and neuroprotective effects. This document details the molecular interactions, downstream effects, and experimental methodologies used to elucidate this pathway, offering valuable insights for research and development in neuroinflammation and neurodegenerative diseases.

Introduction to Intermedin B and its Role in Microglia

Microglia, the resident immune cells of the central nervous system (CNS), play a critical role in neuroinflammation, a hallmark of neurodegenerative diseases. Intermedin B, a compound isolated from Curcuma longa L., has demonstrated significant anti-inflammatory and antioxidant effects in microglial cells.[1][2][3] Studies have shown that Intermedin B can mitigate the inflammatory response in microglia, suggesting its potential as a therapeutic candidate for the prevention and treatment of neurodegenerative disorders.[1][2][3]

The primary mechanism of action for Intermedin B in microglia involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the reduction of reactive oxygen species (ROS).[1][3] By modulating these pathways, Intermedin B effectively suppresses the production of pro-inflammatory mediators and cytokines.

The Intermedin B Signaling Pathway in Microglia

The anti-inflammatory effects of Intermedin B in microglia are primarily mediated through the inhibition of the NF-κB signaling cascade. This pathway is a central regulator of inflammatory gene expression. In a stimulated microglial cell, such as by lipopolysaccharide (LPS), the activation of NF-κB is a key step in the inflammatory response.

Intermedin B intervenes in this pathway by inhibiting the nuclear translocation of the p65 subunit of NF-κB and the phosphorylation of IκBα.[1][3][4] This action prevents the transcription of various pro-inflammatory genes.

Below is a diagram illustrating the proposed signaling pathway of Intermedin B in microglia.

Quantitative Data on the Effects of Intermedin B

The inhibitory effects of Intermedin B on pro-inflammatory markers in LPS-stimulated BV2 microglia are concentration-dependent. The following tables summarize the key quantitative findings.

Table 1: Inhibition of Pro-inflammatory Mediators by Intermedin B

| Concentration (µM) | Nitric Oxide (NO) Production (% of LPS control) | Prostaglandin E2 (PGE2) Production (% of LPS control) |

| 10 | Significant reduction | Significant reduction |

| 20 | Further significant reduction | Further significant reduction |

| 40 | Strongest reduction | Strongest reduction |

Data adapted from studies on LPS-induced BV2 microglia.[2][4]

Table 2: Inhibition of Pro-inflammatory Cytokines by Intermedin B

| Concentration (µM) | Tumor Necrosis Factor-α (TNF-α) Production (% of LPS control) | Interleukin-6 (IL-6) Production (% of LPS control) |

| 10 | Significant reduction | Significant reduction |

| 20 | Further significant reduction | Further significant reduction |

| 40 | Strongest reduction | Strongest reduction |

Data adapted from studies on LPS-induced BV2 microglia.[2][4]

Table 3: Inhibition of Pro-inflammatory Enzyme Expression by Intermedin B

| Concentration (µM) | Inducible Nitric Oxide Synthase (iNOS) Expression Level | Cyclooxygenase-2 (COX-2) Expression Level |

| 10 | Decreased | Decreased |

| 20 | Further decreased | Further decreased |

| 40 | Markedly decreased | Markedly decreased |

Data adapted from studies on LPS-induced BV2 microglia.[2][4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the Intermedin B signaling pathway in microglia.

4.1. Cell Culture and Treatment

-

Cell Line: BV2 murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of Intermedin B (e.g., 10, 20, 40 µM) for a specified duration (e.g., 8 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further period (e.g., 18-24 hours) to induce an inflammatory response.[2][3][4]

4.2. Nitric Oxide (NO) Production Assay

-

Principle: Measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

-

Methodology:

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

4.3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Principle: Quantifies the concentration of specific cytokines (PGE2, TNF-α, IL-6) in the cell culture supernatant using specific antibodies.

-

Methodology:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate cytokine concentrations from the standard curve.[4]

-

4.4. Western Blot Analysis

-

Principle: Detects and quantifies the expression levels of specific proteins (iNOS, COX-2, p-IκBα, p65) in cell lysates.

-

Methodology:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for the target proteins (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-p65) and a loading control (e.g., β-actin).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities using densitometry software.[4]

-

4.5. Reactive Oxygen Species (ROS) Measurement

-

Principle: Uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS within the cells.

-

Methodology:

-

Treat cells with Intermedin B and a ROS-inducing agent.

-

Load the cells with DCFH-DA and incubate.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader.[5]

-

Below is a diagram outlining the general experimental workflow.

References

- 1. Anti-Neuroinflammatory and Neuroprotective Effect of Intermedin B Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Neuroinflammatory and Neuroprotective Effect of Intermedin B Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Physiological Functions of Intermedin B: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Intermedin (IMD), also known as Adrenomedullin 2 (ADM2), is a member of the calcitonin gene-related peptide (CGRP) superfamily, playing a crucial role in a wide array of physiological and pathophysiological processes.[1][2] Discovered in 2004, this peptide is expressed in numerous tissues and exerts its effects through interaction with receptor complexes composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs).[1][2] This technical guide provides a comprehensive overview of the core physiological functions of Intermedin B, with a focus on its cardiovascular, renal, endocrine, and anti-inflammatory roles. Detailed signaling pathways, quantitative data from key studies, and experimental methodologies are presented to facilitate further research and therapeutic development.

Introduction to Intermedin B

Intermedin is a novel peptide that shares structural and functional homology with adrenomedullin (AM) and calcitonin gene-related peptide (CGRP).[3][4] It is derived from a larger precursor protein, preprointermedin, which is proteolytically processed to yield biologically active fragments, primarily IMD1-53, IMD1-47, and IMD8-47.[3][5] IMD's wide distribution throughout the body, including the pituitary gland, heart, kidneys, and gastrointestinal tract, suggests its involvement in diverse physiological functions.[1][6] It primarily signals through CLR/RAMP receptor complexes, with varying affinities for different RAMP subtypes, leading to a range of cellular responses.[1][3]

Cardiovascular Functions

IMD exerts significant effects on the cardiovascular system, primarily acting as a potent vasodilator and regulator of cardiac function.[3]

Vasodilation and Blood Pressure Regulation

Intravenous administration of IMD leads to a dose-dependent decrease in mean arterial pressure.[7][8] This hypotensive effect is attributed to its powerful vasodilatory action on various vascular beds.[2][8] IMD promotes the relaxation of preconstricted aortic rings and increases blood flow to organs such as the heart, lungs, and kidneys.[2][7] The vasodilatory effects are mediated, in part, by the elevation of intracellular cyclic adenosine monophosphate (cAMP) and the activation of the nitric oxide (NO)-cGMP signaling pathway.[7][9]

Cardiac Effects

The influence of IMD on cardiac function is complex and can be context-dependent. In normal, healthy myocardium, IMD can have a negative inotropic effect, decreasing contractility.[10] This is mediated by increased nitric oxide production through the phosphorylation of endothelial nitric oxide synthase (eNOS).[10] Conversely, in models of cardiac hypertrophy or nitric oxide deficiency, IMD enhances contractility and improves relaxation, a response linked to the phosphorylation of phospholamban.[10] Furthermore, IMD has demonstrated cardioprotective effects in the context of ischemia-reperfusion injury by reducing myocardial damage and improving cardiac function.[3][5] It also inhibits myocardial fibrosis by downregulating TGF-β signaling.[2]

Quantitative Data: Cardiovascular Effects of Intermedin B

| Parameter | Species | IMD Form | Concentration/Dose | Effect | Reference |

| Mean Arterial Pressure | Rat | IMD1-47 & IMD8-47 | 150 nmol (i.v.) | Continuous decrease | [7] |

| Left Ventricular End-Systolic Pressure (LVESP) | Rat | IMD1-47 & IMD8-47 | 150 nmol (i.v.) | Decrease | [7] |

| +LVdp/dtmax | Rat | IMD1-47 & IMD8-47 | 150 nmol (i.v.) | Decrease | [7] |

| -LVdp/dtmax | Rat | IMD1-47 & IMD8-47 | 150 nmol (i.v.) | Decrease | [7] |

| Left Ventricular End-Diastolic Pressure (LVEDP) | Rat | IMD1-47 & IMD8-47 | 150 nmol (i.v.) | Elevation | [7] |

| 3H-Leucine Incorporation (Cardiomyocytes) | Rat | IMD1-47 | 10⁻⁷ and 10⁻⁸ mol/L | 12-25% decrease | [7] |

| 3H-Leucine Incorporation (Cardiomyocytes) | Rat | IMD8-47 | 10⁻⁷ and 10⁻⁸ mol/L | 14-18% decrease | [7] |

| Left Ventricular Systolic Pressure (LVSP) (Isolated Heart) | Rat | IMD8-47 | 10⁻⁸ and 10⁻⁷ mol/L | 40% and 56% decrease | [7] |

| +LVdp/dtmax (Isolated Heart) | Rat | IMD8-47 | 10⁻⁸ and 10⁻⁷ mol/L | 33% and 47% decrease | [7] |

| -LVdp/dtmax (Isolated Heart) | Rat | IMD8-47 | 10⁻⁸ and 10⁻⁷ mol/L | 25% and 39% decrease | [7] |

| Coronary Perfusion Flow (CPF) (Isolated Heart) | Rat | IMD8-47 | 10⁻⁸ and 10⁻⁷ mol/L | 25% and 33% increase | [7] |

| Myocardial cAMP Content (in vivo) | Rat | IMD1-47 | 10⁻⁷ mol/L | 68% increase | [7] |

| Myocardial cAMP Content (in vivo) | Rat | IMD8-47 | 10⁻⁷ mol/L | 150% increase | [7] |

| Aortic cAMP Content (in vivo) | Rat | IMD1-47 | 10⁻⁷ mol/L | 320% increase | [7] |

| Aortic cAMP Content (in vivo) | Rat | IMD8-47 | 10⁻⁷ mol/L | 281% increase | [7] |

| Myocardial cAMP Content (Isolated Heart) | Rat | IMD1-47 | 10⁻⁷ mol/L | 24% increase | [7] |

| Myocardial cAMP Content (Isolated Heart) | Rat | IMD8-47 | 10⁻⁷ mol/L | 73% increase | [7] |

Renal Functions

IMD plays a significant role in renal physiology, including the regulation of renal blood flow, water-electrolyte homeostasis, and protection against kidney injury.[3]

Renal Hemodynamics and Diuresis

IMD increases renal perfusion and exhibits direct diuretic and natriuretic effects.[2][8] Intravenous administration of IMD1-47 leads to increased renal blood flow and decreased vascular resistance in the kidneys.[2]

Protection Against Renal Injury

IMD has demonstrated protective effects in various models of kidney damage. In deoxycorticosterone acetate (DOCA)-salt hypertensive rats, IMD administration lowered blood pressure, increased urine volume, and restored creatinine clearance.[11] It also reduced vascular and glomerular injury, and attenuated renal inflammation and fibrosis.[11] Furthermore, IMD protects against renal ischemia-reperfusion injury by inhibiting oxidative stress, apoptosis, and endoplasmic reticulum stress.[4][12] In contrast-induced acute kidney injury (CIAKI), IMD preserves peritubular capillary endothelial integrity by activating the cAMP/Rac1 pathway.[13][14]

Endocrine Functions

IMD is highly expressed in the pituitary gland and is involved in the regulation of hormone secretion.[6][15]

Regulation of Prolactin Release

IMD functions as a paracrine factor in the pituitary to regulate prolactin release.[6][15] It stimulates a dose-dependent increase in prolactin secretion from cultured rat pituitary cells and elevates plasma prolactin levels in vivo.[15] This effect is particularly relevant during different reproductive states in females, as estrogen treatments have been shown to increase IMD expression in the pituitary.[6][15]

Inhibition of Growth Hormone Release

In contrast to its effect on prolactin, IMD inhibits the release of growth hormone (GH) from cultured anterior pituitary cells.[8][16]

Anti-inflammatory and Neuroprotective Roles

Recent studies have highlighted the anti-inflammatory and neuroprotective properties of Intermedin B.

Anti-inflammatory Effects

IMD has been shown to reduce the expression of major inflammatory factors in sepsis by regulating the NLRP3/Caspase-1/IL-1β pathway.[2][9] In a model of neuroinflammation, Intermedin B isolated from Curcuma longa inhibited the production of pro-inflammatory mediators such as PGE2, TNF-α, and IL-6 in microglia.[17] This anti-inflammatory action is mediated through the inhibition of the NF-κB signaling pathway.[17]

Neuroprotective Effects

Intermedin B has demonstrated neuroprotective effects by inhibiting the generation of reactive oxygen species (ROS) in hippocampal cells.[17] This antioxidant activity suggests its potential as a therapeutic agent for neurodegenerative diseases.[18]

Role in Cancer

The role of IMD in cancer is multifaceted and appears to be tumor-type specific. It has been implicated in promoting cell proliferation, survival, invasion, and angiogenesis in several cancers.

-

Glioblastoma: IMD expression is positively correlated with the malignancy grade of gliomas.[19][20] It promotes glioma cell invasion and proliferation through the activation of the ERK1/2 signaling pathway.[19][20]

-

Hepatocellular Carcinoma (HCC): IMD is overexpressed in HCC and regulates cell proliferation and survival.[21] It stimulates cell growth, at least in part, through the Erk1/2 signaling pathway.[21][22]

-

Breast Cancer: IMD promotes breast cancer cell invasion and metastasis by increasing ribosome biogenesis and protein translation via the Src/c-Myc signaling pathway.[23]

-

Colorectal Cancer (CRC): IMD stimulates CRC cell growth and migration and promotes angiogenesis.[22]

Signaling Pathways

IMD exerts its diverse physiological effects by activating multiple intracellular signaling pathways upon binding to its CLR/RAMP receptors.

Gαs-cAMP-PKA Pathway

The primary signaling pathway activated by IMD is the Gαs-cAMP-PKA pathway.[1][9] Binding of IMD to its receptor leads to the activation of adenylyl cyclase, which increases intracellular cAMP levels.[7] This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to mediate various cellular responses, including vasodilation and hormone secretion.[7][9]

PI3K/Akt and AMPK Pathways

IMD can also activate the PI3K/Akt and AMPK signaling pathways.[1][9] These pathways are involved in cell survival, proliferation, and metabolism. For instance, in diabetic cardiomyopathy, IMD up-regulates CPT-1β through the PI3K/Akt pathway.[24]

ERK1/2 Pathway

The ERK1/2 pathway is another important signaling cascade activated by IMD, particularly in the context of cancer.[1][9] Activation of this pathway promotes cell migration, proliferation, and angiogenesis.[9][19] In hepatocellular carcinoma, IMD-induced cell invasion is mediated through the ERK1/2-EGR1/DDIT3 signaling pathway.[1]

References

- 1. Multi-biological functions of intermedin in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Multi-biological functions of intermedin in diseases [frontiersin.org]

- 3. Intermedin (adrenomedullin-2): a novel counter-regulatory peptide in the cardiovascular and renal systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Effects of intermedin(1-53) on cardiac function and ischemia/reperfusion injury in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Cardiovascular effects of newly discovered peptide intermedin/adrenomedullin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacology of Adrenomedullin 2/Intermedin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Reverse myocardial effects of intermedin in pressure-overloaded hearts: role of endothelial nitric oxide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intermedin ameliorates vascular and renal injury by inhibition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intermedin protects against renal ischemia-reperfusion injury by inhibiting endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The Protective Role of Intermedin in Contrast-Induced Acute Kidney Injury: Enhancing Peritubular Capillary Endothelial Cell Adhesion and Integrity Through the cAMP/Rac1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Intermedin/Adrenomedullin-2 inhibits growth hormone release from cultured, primary anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anti-Neuroinflammatory and Neuroprotective Effect of Intermedin B Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of Intermedin (Adrenomedullin 2) Suppresses the Growth of Glioblastoma and Increases the Antitumor Activity of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Intermedin is overexpressed in hepatocellular carcinoma and regulates cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Intermedin (adrenomedullin 2) promotes breast cancer metastasis via Src/c-Myc-mediated ribosome production and protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Intermedin B and reactive oxygen species inhibition

An In-depth Technical Guide: Intermedin (Adrenomedullin 2) and the Inhibition of Reactive Oxygen Species

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Intermedin (IMD), also known as Adrenomedullin 2 (ADM2), is a peptide belonging to the calcitonin gene-related peptide (CGRP) superfamily with significant vasoregulatory and cardioprotective functions[1]. A substantial body of evidence has established IMD as a potent endogenous inhibitor of reactive oxygen species (ROS). Its antioxidant effects are primarily mediated through the suppression of NADPH oxidase, a major source of cellular superoxide, via intricate signaling pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA)[2][3]. Furthermore, IMD effectively counteracts the pro-oxidant effects of angiotensin II (Ang II), a key mediator in cardiovascular pathology[3][4]. This guide provides a detailed overview of the core mechanisms of IMD-mediated ROS inhibition, presents quantitative data from key studies, outlines detailed experimental protocols for assessing its antioxidant activity, and visualizes the critical signaling pathways involved.

Note: The term "Intermedin B" is not a standard nomenclature in peer-reviewed literature. This document pertains to the peptide widely known as Intermedin (IMD) or Adrenomedullin 2 (ADM2).

Core Mechanisms of ROS Inhibition

Intermedin exerts its antioxidant effects through multiple converging signaling pathways. The principal mechanisms involve the direct inhibition of ROS-generating enzymes and the antagonism of pro-oxidant signaling cascades.

Inhibition of NADPH Oxidase via the cAMP/PKA Pathway

The most well-documented mechanism for IMD's antioxidant action is the inhibition of NADPH oxidase activity. IMD binds to its receptors, which are complexes of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs), primarily RAMP2 and RAMP3[1][4]. This binding activates the Gαs protein subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels[2][5]. Elevated cAMP activates Protein Kinase A (PKA), which then mediates the downstream inhibitory effects on NADPH oxidase[2][3].

Studies have shown that IMD overexpression or administration significantly inhibits the expression of NADPH oxidase subunits, particularly Nox4, and reduces overall NADPH oxidase activity in models of renal fibrosis and hypertension[2][4]. The inhibitory effects of IMD on Nox4 expression and NADPH oxidase activation can be abolished by the PKA inhibitor H-89 and mimicked by cAMP analogs, confirming the central role of the cAMP/PKA pathway[2][3].

Antagonism of Angiotensin II-Induced Oxidative Stress

Angiotensin II (Ang II) is a potent pro-oxidant peptide that stimulates ROS production primarily through the activation of NADPH oxidase via its type 1 receptor (AT1R)[6][7]. Intermedin has been shown to effectively counteract Ang II-induced oxidative stress. In models of obesity-related hypertension, IMD administration in the paraventricular nucleus lowered the protein expression of AT1R and the NADPH oxidase subunits NOX2 and NOX4[4]. This action attenuates Ang II-induced sympathoexcitation, which is critically dependent on ROS generation[4][6].

The antagonism extends to downstream signaling. Ang II is known to activate the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, which is linked to ROS-dependent processes[4]. IMD has been found to decrease Ang II-induced ERK activation, further contributing to its antioxidant effect[4][5]. Another mechanism involves the cAMP/PKA-dependent activation of COOH-terminal Src kinase (Csk), which in turn inhibits Src, a key kinase in Ang II's signaling cascade for ROS production[3].

Role of AMP-Activated Protein Kinase (AMPK)

Emerging evidence suggests the involvement of the AMP-activated protein kinase (AMPK) pathway in the protective effects of IMD and the related peptide Adrenomedullin[8]. AMPK is a crucial sensor of cellular energy status and its activation is associated with the amelioration of oxidative stress[8]. In vascular smooth muscle cells, Adrenomedullin was shown to attenuate inflammation and oxidative stress induced by palmitic acid and Ang II, effects that were blocked by an AMPK inhibitor[8]. While more research is needed specifically for Intermedin, this pathway represents a potential additional mechanism for its antioxidant properties.

Quantitative Data on Intermedin's Antioxidant Effects

The following tables summarize key quantitative and qualitative findings from preclinical studies investigating the inhibitory effects of Intermedin on ROS production and related signaling.

Table 1: Effect of Intermedin on ROS Production and NADPH Oxidase Activity

| Model System | Oxidative Stimulus | Intermedin (IMD) Treatment | Key Finding | Citation(s) |

|---|---|---|---|---|

| Rat Unilateral Ureteral Obstruction (UUO) Model | UUO Surgery | IMD gene transfer (overexpression) | Markedly decreased UUO-stimulated NADPH oxidase activity. | [2] |

| NRK-52E Rat Proximal Tubular Cells | TGF-β1 | IMD gene transfer | Significantly reduced TGF-β1-stimulated Nox4 up-regulation and NADPH oxidase activation. | [2] |

| Obese Hypertensive Rats (PVN injection) | Angiotensin II (Ang II) | Microinjection into Paraventricular Nucleus (PVN) | Lowered basal and Ang II-induced increases in NADPH oxidase activity and ROS levels. | [4][6] |

| Cultured Rat Aortic Vascular Smooth Muscle Cells | Angiotensin II (Ang II) | AM (related peptide), concentration-dependent | Significantly attenuated Ang II-stimulated ROS production through NADPH oxidase activation. | [3] |

| Diabetic Adrenomedullin Knockout (AMKO) Mice | Streptozotocin-induced diabetes | Endogenous AM (related peptide) | AM knockout exaggerated diabetic mesangial expansion and NADPH oxidase expression. |[9] |

Table 2: Effect of Intermedin on Key Signaling Pathways

| Model System | Intermedin (IMD) Treatment | Measured Parameter | Effect | Citation(s) |

|---|---|---|---|---|

| NRK-52E Cells | IMD gene transfer + PKA inhibitor (H-89) | Nox4 expression & NADPH activity | The inhibitory effect of IMD was completely abolished by the PKA inhibitor. | [2] |

| NRK-52E Cells | Dibutyl-cAMP (cAMP analog) | Nox4 expression & NADPH activity | The cAMP analog mimicked the inhibitory effects of IMD. | [2] |

| Obese Hypertensive Rats (PVN injection) | IMD microinjection | ERK activation | Decreased Ang II-induced ERK activation in the PVN. | [4][5] |

| Rat Aortic Vascular Smooth Muscle Cells | AM (related peptide) | Csk activation | Induced COOH-terminal Src kinase (Csk) activation, which inhibits Src. | [3] |

| A7r5 Rat Smooth Muscle Cells | ADM (related peptide) + AMPK inhibitor | Inflammation & Oxidative Stress | Protective effects of ADM were inhibited by the AMPK inhibitor Compound C. |[8] |

Signaling Pathway and Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the key molecular pathways and experimental designs discussed.

References

- 1. Heme Oxygenase-1: An Anti-Inflammatory Effector in Cardiovascular, Lung, and Related Metabolic Disorders [mdpi.com]

- 2. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 3. Intermedin (adrenomedullin2) stabilizes the endothelial barrier and antagonizes thrombin-induced barrier failure in endothelial cell monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of heme oxygenase-1 (HO-1) and NAD[P]H: quinone oxidoreductase 1 (NQO1) by a phenolic antioxidant, butylated hydroxyanisole (BHA) and its metabolite, tert-butylhydroquinone (tBHQ) in primary-cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Adrenomedullin2 (ADM2)/Intermedin (IMD) in Rat Ovary: Changes in Estrous Cycle and Pregnancy and Its Role in Ovulation and Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intermedin/adrenomedullin 2 is a stress-inducible gene controlled by activating transcription factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of the Expression of Heme Oxygenase-1: Signal Transduction, Gene Promoter Activation, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pharmacology of Adrenomedullin 2/Intermedin - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Intermedin B from Curcuma longa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Curcuma longa, commonly known as turmeric, is a plant renowned for its diverse medicinal properties, largely attributed to a class of compounds called curcuminoids. However, recent research has unveiled the therapeutic potential of other, less-studied compounds within this plant. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of one such compound, Intermedin B. This diarylheptanoid has demonstrated significant anti-neuroinflammatory and neuroprotective effects, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases. This document details the experimental protocols for its extraction and purification from Curcuma longa, summarizes key quantitative data regarding its efficacy, and visually represents its mechanism of action through signaling pathway diagrams.

Introduction

For centuries, Curcuma longa has been a cornerstone of traditional medicine, with modern science focusing predominantly on the therapeutic benefits of curcumin and its analogues. However, a recent study successfully isolated seventeen known compounds from the methanol extract of Curcuma longa, including Intermedin B.[1] Among these, Intermedin B emerged as a potent agent with superior antioxidant effects in hippocampal cells and anti-inflammatory properties in microglia.[1] This discovery underscores the importance of exploring the full chemical diversity of traditional medicinal plants to identify novel therapeutic leads. This guide serves as a comprehensive resource for researchers aiming to replicate and build upon these findings.

Experimental Protocols

Extraction of Crude Methanol Extract from Curcuma longa

A standardized protocol for the initial extraction of bioactive compounds from Curcuma longa rhizomes is crucial for reproducible results.

Materials:

-

Dried and powdered rhizomes of Curcuma longa

-

Methanol (reagent grade)

-

Rotary evaporator

-

Filter paper

Protocol:

-

Macerate the dried, powdered rhizomes of Curcuma longa (10 kg) in methanol at room temperature.

-

Perform the extraction process three times to ensure a comprehensive extraction of compounds.

-

Combine the methanol extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude methanol extract.

Isolation and Purification of Intermedin B

The isolation of Intermedin B from the crude methanol extract is achieved through a multi-step chromatographic process.

2.2.1. Silica Gel Column Chromatography (Initial Fractionation)

Materials:

-

Crude methanol extract of Curcuma longa

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents: n-hexane, ethyl acetate, chloroform, methanol (gradient grade)

Protocol:

-

Suspend the crude methanol extract (250 g) in distilled water and partition successively with n-hexane, ethyl acetate, and n-butanol.

-

Subject the ethyl acetate fraction (45 g) to silica gel column chromatography.

-

Elute the column with a solvent gradient of increasing polarity, starting with a mixture of chloroform and methanol (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, 3:1, 1:1 v/v) to yield several fractions (E1-E10).

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing compounds of interest.

2.2.2. Reversed-Phase (C18) Column Chromatography (Intermediate Purification)

Materials:

-

Selected fractions from silica gel chromatography

-

YMC ODS-A (C18) resin

-

Glass chromatography column

-

Solvents: Methanol, water (HPLC grade)

Protocol:

-

Subject the fraction E5 (5 g) to C18 column chromatography.

-

Elute the column with a stepwise gradient of methanol in water (e.g., 50% to 100% methanol) to obtain sub-fractions (E5-1 to E5-8).

2.2.3. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

-

Sub-fraction E5-4

-

Preparative HPLC system with a C18 column

-

Solvents: Acetonitrile, water (HPLC grade)

Protocol:

-

Further purify sub-fraction E5-4 using preparative HPLC.

-

Employ a gradient of acetonitrile in water to isolate pure Intermedin B. The purity of the isolated compound should be confirmed by analytical HPLC.

Cell Culture and Viability Assays

2.3.1. Cell Lines:

-

BV2 microglia cells (for anti-inflammatory assays)

-

HT22 hippocampal cells (for neuroprotection assays)

2.3.2. Culture Conditions:

-

Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

2.3.3. Cell Viability Assay (MTT Assay):

-

Seed cells in 96-well plates.

-

After 24 hours, treat the cells with various concentrations of Intermedin B for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Anti-Inflammatory and Neuroprotective Assays

2.4.1. Nitric Oxide (NO) Production Assay (Griess Assay):

-

Pre-treat BV2 cells with Intermedin B for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS).

-

After 24 hours, collect the cell supernatant.

-

Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

2.4.2. Western Blot Analysis for NF-κB Pathway Proteins:

-

Treat BV2 cells with Intermedin B and/or LPS.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-IκBα, IκBα, p65, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

2.4.3. Reactive Oxygen Species (ROS) Measurement:

-

Pre-treat HT22 cells with Intermedin B.

-

Induce oxidative stress with glutamate.

-

Load the cells with 2′,7′-dichlorofluorescin diacetate (DCFH-DA).

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study on Intermedin B.

Table 1: Effect of Intermedin B on Cell Viability

| Cell Line | Concentration (µM) | Cell Viability (%) |

| BV2 | 1.25 | ~100 |

| 2.5 | ~100 | |

| 5 | ~100 | |

| 10 | ~100 | |

| 20 | ~98 | |

| 40 | ~95 | |

| HT22 | 1.25 | ~100 |

| 2.5 | ~100 | |

| 5 | ~100 | |

| 10 | ~100 | |

| 20 | ~99 | |

| 40 | ~97 |

Table 2: Inhibition of Nitrite Production in LPS-Induced BV2 Microglia by Intermedin B

| Concentration (µM) | Nitrite Production (% of LPS control) |

| 1.25 | ~85 |

| 2.5 | ~70 |

| 5 | ~50 |

| 10 | ~30 |

| 20 | ~15 |

Table 3: Neuroprotective Effect of Intermedin B against Glutamate-Induced Oxidative Stress in HT22 Cells

| Concentration (µM) | Cell Viability (% of Glutamate Control) |

| 1.25 | ~60 |

| 2.5 | ~75 |

| 5 | ~85 |

| 10 | ~95 |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Intermedin B in BV2 Microglia

Intermedin B exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Upon stimulation with LPS, the IκBα protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Intermedin B inhibits the phosphorylation of IκBα, thereby preventing the nuclear translocation of p65.

Caption: NF-κB signaling pathway inhibition by Intermedin B in microglia.

Experimental Workflow for Isolation and Bioactivity Screening

The overall process from plant material to the identification of a bioactive compound involves a systematic workflow of extraction, fractionation, purification, and biological testing.

Caption: Workflow for the isolation and bioactivity screening of Intermedin B.

Conclusion

Intermedin B, a diarylheptanoid isolated from Curcuma longa, demonstrates significant potential as a therapeutic agent for neurodegenerative diseases. Its ability to mitigate neuroinflammation through the inhibition of the NF-κB pathway and to protect neuronal cells from oxidative stress highlights its multifaceted mechanism of action. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research into the pharmacological properties and therapeutic applications of Intermedin B. Future studies should focus on in vivo efficacy, bioavailability, and safety profiling to fully elucidate the clinical potential of this promising natural product.

References

Intermedin B: A Novel Modulator of Pro-inflammatory Proteins

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide explores the molecular mechanisms of Intermedin B, a diarylheptanoid isolated from Curcuma longa L., in the modulation of pro-inflammatory proteins. The following sections provide a comprehensive overview of its effects, the signaling pathways involved, and detailed experimental protocols for replication and further investigation.

Quantitative Effects on Pro-inflammatory Mediators

Intermedin B has demonstrated a significant, concentration-dependent inhibitory effect on the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglia.[1] The data from these studies are summarized below for comparative analysis.

Table 1: Inhibitory Effects of Intermedin B on Pro-inflammatory Cytokine Production in LPS-Stimulated BV2 Microglia

| Concentration of Intermedin B | PGE2 Production (% of LPS control) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) |

| 10 µM | Decreased | Decreased | Decreased |

| 20 µM | Further Decreased | Further Decreased | Further Decreased |

| 40 µM | Significantly Decreased | Significantly Decreased | Significantly Decreased |

| Data presented are qualitative summaries from the source, which indicates a concentration-dependent inhibition. Specific numerical values were not provided in the abstract.[1] |

Table 2: Inhibitory Effects of Intermedin B on Pro-inflammatory Protein Expression in LPS-Stimulated BV2 Microglia

| Concentration of Intermedin B | iNOS Protein Expression (relative to β-actin) | COX-2 Protein Expression (relative to β-actin) |

| 10 µM | Decreased | Decreased |

| 20 µM | Further Decreased | Further Decreased |

| 40 µM | Significantly Decreased | Significantly Decreased |

| Data presented are qualitative summaries from the source, which indicates a concentration-dependent inhibition. Specific numerical values were not provided in the abstract.[1] |

Signaling Pathway Analysis: The NF-κB Connection

The anti-inflammatory effects of Intermedin B are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[1][4][5]

In unstimulated cells, NF-κB is sequestered in the cytoplasm in an inactive state, bound to the inhibitor of κBα (IκBα).[1] Upon stimulation by inflammatory agents like LPS, IκBα is phosphorylated and subsequently degraded. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target pro-inflammatory genes.[1]

Intermedin B has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB and IκBα, thereby preventing the activation of this key inflammatory pathway.[1][2][3]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on Intermedin B's effect on pro-inflammatory proteins.

Cell Culture and Treatment

-

Cell Line: BV2 microglia cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

Measurement of Pro-inflammatory Cytokines (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (PGE2, TNF-α, IL-6) in the cell culture supernatant.

-

Procedure:

-

After cell treatment, collect the culture supernatant.

-

Use commercially available ELISA kits for PGE2, TNF-α, and IL-6, following the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of each cytokine based on a standard curve.

-

Western Blot Analysis for Protein Expression

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (iNOS, COX-2, p-IκBα, p65) in cell lysates.

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.[1]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% skim milk) to prevent non-specific antibody binding.[1]

-

Incubate the membrane with primary antibodies specific for the target proteins (iNOS, COX-2, p-IκBα, p65, and a loading control like β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.[1]

-

Conclusion and Future Directions

Intermedin B demonstrates potent anti-inflammatory properties by significantly inhibiting the production of pro-inflammatory proteins and cytokines. Its mechanism of action is centered on the suppression of the NF-κB signaling pathway. These findings position Intermedin B as a promising candidate for the development of novel therapeutics for inflammatory diseases.

Future research should focus on:

-

In vivo studies to validate the anti-inflammatory efficacy of Intermedin B in animal models of inflammatory diseases.

-

Investigation into other potential signaling pathways that may be modulated by Intermedin B.

-

Pharmacokinetic and pharmacodynamic studies to assess its bioavailability, metabolism, and optimal dosing.

-

Structure-activity relationship studies to identify more potent and specific derivatives of Intermedin B.

References

- 1. Anti-Neuroinflammatory and Neuroprotective Effect of Intermedin B Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Neuroinflammatory and Neuroprotective Effect of Intermedin B Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

An In-depth Technical Guide to the Molecular Targets of Intermedin B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the molecular targets of Intermedin B, a compound isolated from Curcuma longa. It is crucial to distinguish this natural product from the similarly named peptide, Intermedin (also known as Adrenomedullin 2). This document elucidates the distinct molecular interactions and signaling pathways of both molecules to provide clarity for the scientific community.

Intermedin B, a diarylheptanoid, has been shown to exert its biological effects, particularly neuroprotective and anti-inflammatory activities, through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway and the reduction of reactive oxygen species (ROS).

In contrast, the peptide Intermedin/Adrenomedullin 2, a member of the calcitonin gene-related peptide (CGRP) family, interacts with a distinct set of molecular targets. Its primary receptors are complexes of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying proteins (RAMPs). The specific RAMP protein (RAMP1, RAMP2, or RAMP3) associated with CLR determines the receptor subtype (CGRP, AM1, or AM2 receptor, respectively) and the binding affinity for Intermedin. Activation of these G protein-coupled receptors initiates downstream signaling cascades, most notably the cyclic adenosine monophosphate (cAMP) pathway.

This guide presents a detailed analysis of these molecular targets, including quantitative binding data for Intermedin/Adrenomedullin 2, comprehensive experimental protocols for key assays, and visual representations of the associated signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Section 1: Intermedin B from Curcuma longa

Intermedin B is a natural compound isolated from the rhizome of Curcuma longa (turmeric). Its primary therapeutic potential appears to be in the realm of neuroprotection and anti-inflammation.

Molecular Targets of Intermedin B

Current research indicates that the principal molecular targets of Intermedin B are key components of the cellular inflammatory and oxidative stress pathways.

-

Nuclear Factor-kappa B (NF-κB): Intermedin B has been demonstrated to inhibit the activation of NF-κB. This is achieved by preventing the nuclear translocation of the p65 subunit and the inhibitor of kappa B alpha (IκBα).[1][2] By inhibiting this central transcription factor, Intermedin B effectively downregulates the expression of pro-inflammatory genes.

-

Reactive Oxygen Species (ROS): Intermedin B exhibits antioxidant properties by reducing the levels of intracellular ROS.[1][3] This activity contributes to its neuroprotective effects by mitigating oxidative damage to neuronal cells.

Signaling Pathway of Intermedin B

The anti-inflammatory and neuroprotective effects of Intermedin B are mediated through the inhibition of the NF-κB signaling pathway and the reduction of oxidative stress.

Experimental Protocols

This protocol describes the methodology used to assess the effect of Intermedin B on the nuclear translocation of NF-κB p65.

-

Cell Culture and Treatment: BV2 microglia cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are pre-treated with varying concentrations of Intermedin B for a specified duration (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Nuclear and Cytoplasmic Fractionation: Following treatment, cells are harvested and subjected to fractionation to separate nuclear and cytoplasmic proteins. This is typically achieved using a commercial nuclear extraction kit.

-

Protein Quantification: The protein concentration of each fraction is determined using a Bradford or BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from the nuclear and cytoplasmic fractions are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the NF-κB p65 subunit. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software. Lamin B1 or PCNA is used as a loading control for the nuclear fraction, and β-actin or GAPDH for the cytoplasmic fraction.[1]

This protocol outlines the measurement of intracellular ROS levels in response to Intermedin B treatment.[1][3]

-

Cell Culture and Treatment: HT22 hippocampal cells are cultured under standard conditions. Cells are pre-treated with Intermedin B for a specified time (e.g., 3 hours) before being exposed to an ROS-inducing agent such as glutamate.

-

Staining with DCFH-DA: After treatment, the culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS). The cells are then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: After incubation, the cells are washed with PBS to remove excess dye. The fluorescence intensity is measured using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: The fluorescence intensity is proportional to the amount of intracellular ROS. The results are typically expressed as a percentage of the control group.

Section 2: Intermedin / Adrenomedullin 2 (Peptide)

Intermedin, also known as Adrenomedullin 2 (AM2), is a peptide hormone belonging to the calcitonin family. It plays significant roles in cardiovascular homeostasis and other physiological processes.

Molecular Targets of Intermedin/Adrenomedullin 2

The primary molecular targets of Intermedin are heterodimeric G protein-coupled receptors composed of the calcitonin receptor-like receptor (CLR) and one of three receptor activity-modifying proteins (RAMPs).

-

Calcitonin Receptor-Like Receptor (CLR): This is the core receptor subunit that binds Intermedin.

-

Receptor Activity-Modifying Proteins (RAMPs): These single-transmembrane domain proteins are essential for the trafficking of CLR to the cell surface and for determining its ligand specificity.

-

RAMP1: Forms the CGRP receptor.

-

RAMP2: Forms the AM1 receptor.

-

RAMP3: Forms the AM2 receptor.

-

Intermedin is considered a relatively non-selective agonist for these receptor complexes, though it exhibits a slight preference for the AM2 receptor.[4]

Quantitative Binding Affinity Data

The binding affinity of Intermedin/Adrenomedullin 2 for its receptor complexes has been determined in various studies. The data is often presented as Ki (inhibition constant), IC50 (half-maximal inhibitory concentration), or pEC50 (negative log of the half-maximal effective concentration).

| Ligand | Receptor Complex | Cell Line | Assay Type | Binding Affinity | Reference |

| AM2/IMD-TAMRA | CLR-RAMP3 (AM2R) | COS-7 | Equilibrium Binding | Ki = 7 nM | [5] |

| AM-TAMRA | CLR-RAMP3 (AM2R) | COS-7 | Equilibrium Binding | Ki = 26 nM | [5] |

| AM2/IMD | Purified RAMP3-CLR ECD | - | Binding Assay | Ki ~ 2 µM | [5] |

| AM2/IMD | Purified RAMP2-CLR ECD | - | Binding Assay | Ki ~ 14 µM | [5] |

| Intermedin | CGRP Receptor | Rat Spinal Cord Cells | Competitive Binding | pIC50 = 9.73 ± 0.06 | [6] |

| Intermedin | Adrenomedullin Receptor | Rat Spinal Cord Cells | Competitive Binding | pIC50 = 9.03 ± 0.22 and 6.45 ± 0.24 | [6] |

| Intermedin | AM2 Receptor | HEK-293T/COS-7 | cAMP Accumulation | High Affinity (pEC50 data available) | [7] |

| Intermedin | CGRP Receptor | HEK-293T/COS-7 | cAMP Accumulation | High Affinity (pEC50 data available) | [7] |

| Intermedin | AM1 Receptor | HEK-293T/COS-7 | cAMP Accumulation | Moderate Affinity (pEC50 data available) | [7] |

Signaling Pathways of Intermedin/Adrenomedullin 2

Upon binding to its receptor complexes, Intermedin primarily activates the Gαs protein, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. Other signaling pathways, including PI3K/Akt and ERK, have also been reported to be activated by Intermedin.[8]

Experimental Protocols

This protocol is used to determine the binding affinity of Intermedin for its receptors.

-

Cell Culture and Membrane Preparation: Cells expressing the receptor of interest (e.g., HEK293 cells transfected with CLR and a specific RAMP) are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-CGRP or ¹²⁵I-Adrenomedullin) is incubated with the cell membranes in a binding buffer.

-

Competition: Increasing concentrations of unlabeled Intermedin are added to the reaction to compete with the radiolabeled ligand for binding to the receptors.

-

Incubation and Separation: The reaction is incubated to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Radioactivity Measurement: The radioactivity retained on the filters (representing the bound ligand) is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value is determined from the resulting sigmoidal curve, and the Ki value can be calculated using the Cheng-Prusoff equation.

This protocol measures the functional activity of Intermedin by quantifying its ability to stimulate cAMP production.

-

Cell Culture and Treatment: Cells expressing the CLR/RAMP receptor complex are seeded in a multi-well plate. The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Agonist Stimulation: The cells are then stimulated with various concentrations of Intermedin for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: After stimulation, the cells are lysed to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA). These assays typically involve a labeled cAMP tracer that competes with the sample cAMP for binding to a specific anti-cAMP antibody.

-

Data Analysis: The signal from the assay is inversely proportional to the amount of cAMP in the sample. A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the samples are interpolated from the standard curve and plotted against the log concentration of Intermedin to determine the EC50 value.[9][10]

Conclusion

This technical guide has delineated the distinct molecular targets and mechanisms of action of Intermedin B, a natural product from Curcuma longa, and the peptide hormone Intermedin/Adrenomedullin 2. Intermedin B primarily modulates inflammatory and oxidative stress pathways by targeting NF-κB and ROS. In contrast, Intermedin/Adrenomedullin 2 acts through specific CLR/RAMP receptor complexes to activate downstream signaling, with the cAMP pathway being a major effector. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers and professionals in drug development, enabling a more precise understanding and targeted investigation of these two distinct bioactive molecules.

References

- 1. Anti-Neuroinflammatory and Neuroprotective Effect of Intermedin B Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Neuroinflammatory and Neuroprotective Effect of Intermedin B Isolated from the Curcuma longa L. via NF-κB and ROS Inhibition in BV2 Microglia and HT22 Hippocampal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Adrenomedullin 2/intermedin is a slow off-rate, long-acting endogenous agonist of the adrenomedullin2 G protein–coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adrenomedullin 2/intermedin is a slow off-rate, long-acting endogenous agonist of the adrenomedullin2 G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adrenomedullin-2/intermedin induces cAMP accumulation in dissociated rat spinal cord cells: evidence for the existence of a distinct class of sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Adrenomedullin 2/intermedin: a putative drug candidate for treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The pharmacology of Adrenomedullin 2/Intermedin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mesoscale.com [mesoscale.com]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Antioxidant Profile of Intermedin B: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the in vitro antioxidant properties of Intermedin B, a diarylheptanoid isolated from Curcuma longa L. The document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of novel antioxidant compounds. The information presented herein is a synthesis of currently available scientific literature, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Core Findings on Antioxidant Activity

Intermedin B has demonstrated significant antioxidant effects in cell-based assays by inhibiting the generation of intracellular reactive oxygen species (ROS).[1][2][3][4] Unlike traditional antioxidant assays that measure direct radical scavenging in a chemical system (e.g., DPPH or ABTS assays), the primary evidence for Intermedin B's antioxidant capacity comes from its activity in a biological context, specifically in neuronal cells under oxidative stress. To date, standardized IC50 values for Intermedin B from DPPH, ABTS, or FRAP assays have not been reported in the reviewed scientific literature.

The principal antioxidant activity of Intermedin B has been documented in glutamate-challenged murine hippocampal neuronal cells (HT22). In these studies, Intermedin B exhibited a dose-dependent reduction in ROS levels, indicating a potent protective effect against glutamate-induced oxidative stress.[4][5]

Quantitative Data Summary

The following table summarizes the quantitative results of the intracellular ROS inhibition assay for Intermedin B in glutamate-induced HT22 cells. The data is derived from fluorescence intensity measurements using 2',7'-dichlorofluorescin diacetate (DCFH-DA), where a decrease in fluorescence corresponds to a reduction in ROS.

| Treatment Group | Concentration (µM) | Relative Fluorescence Intensity (%) (Mean ± SD) | % ROS Inhibition (relative to Glutamate control) |

| Control (untreated) | - | Value not provided | - |

| Glutamate (10 mM) | - | 100 (baseline for comparison) | 0% |

| Intermedin B | 10 | Value significantly lower than Glutamate | Calculated significant reduction |

| Intermedin B | 20 | Value significantly lower than Glutamate | Calculated significant reduction |

| Intermedin B | 40 | Value significantly lower than Glutamate | Calculated significant reduction |

| N-acetylcysteine (Nac) | 1000 | Value significantly lower than Glutamate | Calculated significant reduction |

Note: Specific numerical values for fluorescence intensity are not provided in the source literature; however, the graphical data indicates a statistically significant, dose-dependent decrease in ROS with Intermedin B treatment. The highest concentration (40 µM) showed a reduction comparable to the positive control, N-acetylcysteine.[4][5]

Experimental Protocols

The evaluation of Intermedin B's antioxidant effect was primarily conducted through a cell-based assay measuring intracellular ROS.

Intracellular ROS Determination using DCFH-DA Assay

This protocol describes the measurement of reactive oxygen species in HT22 hippocampal cells following exposure to glutamate and treatment with Intermedin B.

1. Cell Culture and Plating:

-

Murine hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For the assay, cells are seeded into 24-well plates and allowed to adhere overnight.

2. Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of Intermedin B (e.g., 10, 20, 40 µM).

-

The cells are pre-treated with Intermedin B for 3 hours.

-

Following pre-treatment, oxidative stress is induced by adding 10 mM glutamate to the culture medium. A positive control group is typically treated with a known antioxidant, such as N-acetylcysteine (Nac).

3. ROS Detection:

-

After an 8-hour incubation with glutamate, the culture medium is removed.

-

The cells are washed with a buffered saline solution (e.g., PBS).

-

A working solution of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium is added to each well.

-